molecular formula C9H6F4 B060046 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1298094-29-7

1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene

Cat. No. B060046
CAS RN: 1298094-29-7
M. Wt: 190.14 g/mol
InChI Key: KGUQDQVGARFEJV-UHFFFAOYSA-N
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Description

“1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1823923-07-4 . It has a molecular weight of 188.12 . The IUPAC name for this compound is 1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of such compounds is still a substantial challenge . The trifluoromethoxylation reaction, which is one of the most important research hotspots, has limitations and challenges, such as limited trifluoromethoxylation reagents and instability of trifluoromethoxide anion .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4/c1-2-6-4-3-5-7 (8 (6)10)9 (11,12)13/h1,3-5H . The InChI key is MMSIZIFBLDTZID-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Environmental Science

Lastly, 2-Fluoro-3-(trifluoromethyl)styrene is studied for its environmental impact. Research in this field focuses on understanding its breakdown products and persistence in the environment, which is vital for assessing its ecological footprint.

Each of these applications leverages the unique chemical structure of 2-Fluoro-3-(trifluoromethyl)styrene , particularly the presence of the fluorine atoms and the vinyl group, to create materials and compounds with specific desired properties .

Safety and Hazards

The safety information for this compound includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

It’s known that α-trifluoromethylstyrene derivatives, which include 2-fluoro-3-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Mode of Action

2-Fluoro-3-(trifluoromethyl)styrene has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . These reactions allow the compound to interact with its targets and induce changes.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of more complex fluorinated compounds . It’s also involved in C–F bond activation in a CF3 group .

Pharmacokinetics

The compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

It’s known that the compound is utilized in the synthesis of more complex fluorinated compounds , indicating its role in the formation of new molecular structures.

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)styrene can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound is a liquid at room temperature , which may influence its interaction with other substances in its environment.

properties

IUPAC Name

1-ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUQDQVGARFEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602089
Record name 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene

CAS RN

1298094-29-7
Record name 1-Ethenyl-2-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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